Alloferon 2 Demonstrates Superior EBV DNA Clearance Versus Valaciclovir in Chronic Epstein-Barr Virus Infection
In a head-to-head clinical study of chronic Epstein-Barr virus infection (CEBVI) patients, Alloferon 2 treatment resulted in a significantly higher proportion of patients achieving undetectable EBV DNA in saliva compared to the standard antiviral valaciclovir [1]. The study reported that 54.28% of Alloferon 2-treated patients (38/70) had no detectable EBV DNA at 6 weeks post-therapy, versus 30.0% (9/30) in the valaciclovir group [1].
| Evidence Dimension | EBV DNA clearance rate (undetectable viral DNA in saliva) |
|---|---|
| Target Compound Data | 54.28% (38/70 patients) |
| Comparator Or Baseline | Valaciclovir: 30.0% (9/30 patients) |
| Quantified Difference | Absolute difference: +24.28 percentage points; Relative improvement: 1.81-fold higher clearance rate |
| Conditions | Chronic EBV infection patients; Alloferon 2: 1.0 mg subcutaneous injection every alternate day (9 total doses); Valaciclovir: 500 mg twice daily orally; Assessment at 6 weeks post-therapy completion |
Why This Matters
This clinical evidence directly supports selection of Alloferon 2 over valaciclovir for research applications involving EBV, particularly in studies where sustained viral suppression or NK cell-mediated clearance is the primary endpoint.
- [1] Rakityanskaya IA, Ryabova TS, Kalashnikova AA. Effects of Alloferon versus Valaciclovir for Treating Chronic Epstein-Barr Virus Infection. Explor Res Hypothesis Med. 2023;8(3):202-214. View Source
